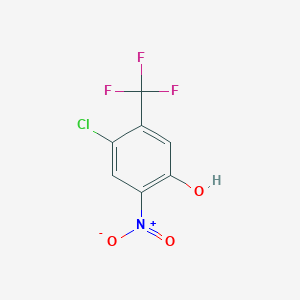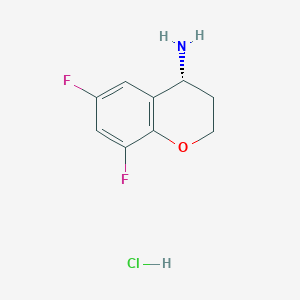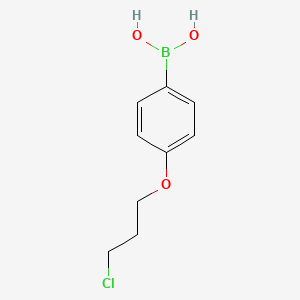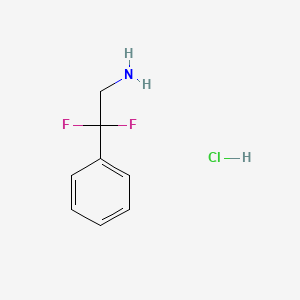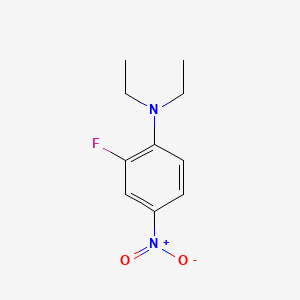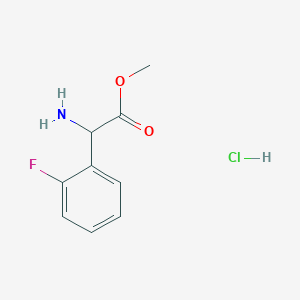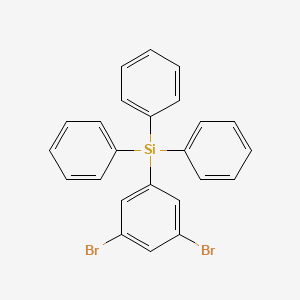
(3,5-Dibromophenyl)triphenylsilane
Übersicht
Beschreibung
(3,5-Dibromophenyl)triphenylsilane is a chemical compound with the molecular formula C24H18Br2Si . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom bonded to a 3,5-dibromophenyl group and three phenyl groups .Chemical Reactions Analysis
This compound is used in the preparation of triphenylene derivative that functions as organic light-emitting device materials .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs) and Phosphorescence
(3,5-Dibromophenyl)triphenylsilane and its derivatives have found significant applications in the development of host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials facilitate high performance in OLEDs by providing stability and efficiency. A notable advancement includes the use of carbazole derivatives linked with triphenylsilane for highly efficient blue PhOLEDs, demonstrating exceptionally high external quantum efficiencies (Bin, Cho, & Hong, 2012). Similarly, a study on the comparison of 3,5-di(N-carbazolyl)tetraphenylsilane (SimCP) and other host materials for phosphorescent blue dopants in OLEDs revealed the superior performance of SimCP due to its unique molecular packing characteristics (Wu et al., 2007).
Molecular Structure and Conformation
Research on the molecular structure and conformation of triphenylsilane, including derivatives such as this compound, provides insights into their propeller-like equilibrium conformation and their applications in molecular design. Studies involving gas-phase electron diffraction and theoretical calculations have elucidated the chiral, propeller-like equilibrium conformation of triphenylsilane, revealing the flexibility and dynamic nature of the phenyl groups attached to the silicon atom (Campanelli, Domenicano, Ramondo, & Hargittai, 2011).
Host Materials for Green Phosphorescent OLEDs
Derivatives of this compound have been developed as host materials for green phosphorescent OLEDs. These materials have demonstrated the ability to achieve efficient green emission, highlighting the versatility and utility of triphenylsilane derivatives in various color displays (Kim et al., 2016).
Zeolite Inclusion Compounds
The inclusion of triphenylsilane derivatives into the pores of zeolite Y has been studied, revealing the potential of these compounds in modifying the properties of zeolites for catalytic applications and material science. Such studies contribute to the understanding of how organic molecules interact with porous materials and how these interactions can be harnessed for specific applications (Okumura, Takahashi, & Takaba, 2017).
Biochemische Analyse
Biochemical Properties
(3,5-Dibromophenyl)triphenylsilane plays a role in various biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules through its bromophenyl and triphenylsilane groups. These interactions can influence the activity of enzymes and the binding affinity of proteins. For instance, the compound may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. Additionally, this compound can form non-covalent interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting the overall function and health of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. The compound may also interact with DNA or RNA, influencing gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes and overall cell health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . These interactions are essential for understanding how this compound is processed within the body and its potential effects on metabolic health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is important for predicting its biological effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
(3,5-dibromophenyl)-triphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2Si/c25-19-16-20(26)18-24(17-19)27(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGFDYMFXPXXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
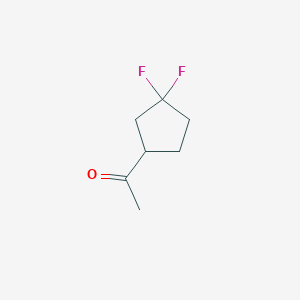
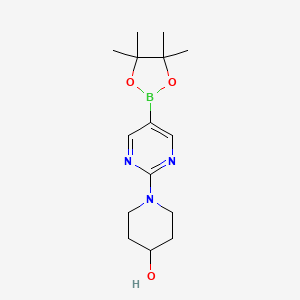
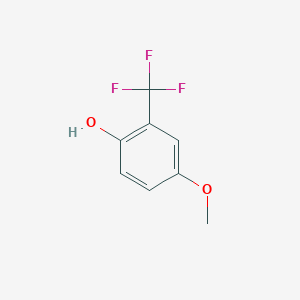
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1428535.png)
